molecular formula C16H24O3 B13887209 Tert-butyl 6-phenoxyhexanoate

Tert-butyl 6-phenoxyhexanoate

Cat. No.: B13887209
M. Wt: 264.36 g/mol
InChI Key: NYGACEWPQGVOEK-UHFFFAOYSA-N
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Description

Tert-butyl 6-phenoxyhexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a 6-phenoxyhexanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-phenoxyhexanoate typically involves the esterification of 6-phenoxyhexanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 6-phenoxyhexanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid and tert-butyl alcohol.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: 6-phenoxyhexanoic acid and tert-butyl alcohol.

    Reduction: 6-phenoxyhexanol.

    Substitution: Various substituted phenoxyhexanoates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 6-phenoxyhexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 6-phenoxyhexanoate involves its interaction with various molecular targets. In biological systems, esters like this compound can be hydrolyzed by esterases to produce the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for the compound’s biological activity and its subsequent metabolism.

Comparison with Similar Compounds

    Tert-butyl acetate: Another ester with a tert-butyl group, used as a solvent and in organic synthesis.

    Phenyl acetate: An ester with a phenyl group, used in the synthesis of pharmaceuticals and fragrances.

    Hexyl acetate: An ester with a hexyl group, used in flavorings and fragrances.

Uniqueness: Tert-butyl 6-phenoxyhexanoate is unique due to the presence of both a tert-butyl group and a phenoxy group in its structure. This combination imparts distinct chemical properties, such as increased steric hindrance and enhanced stability, making it valuable in specific synthetic applications.

Properties

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

tert-butyl 6-phenoxyhexanoate

InChI

InChI=1S/C16H24O3/c1-16(2,3)19-15(17)12-8-5-9-13-18-14-10-6-4-7-11-14/h4,6-7,10-11H,5,8-9,12-13H2,1-3H3

InChI Key

NYGACEWPQGVOEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCOC1=CC=CC=C1

Origin of Product

United States

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